2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminosulfonyl group, a benzoyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(aminosulfonyl)benzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The aminosulfonyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing enzymatic activity . Additionally, the hydrazinecarbothioamide moiety can form stable complexes with metal ions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Shares the aminosulfonyl and benzoyl groups but lacks the hydrazinecarbothioamide moiety.
4-(Aminosulfonyl)benzoyl chloride: Contains the aminosulfonyl and benzoyl groups but differs in the presence of a chloride group instead of the hydrazinecarbothioamide moiety.
Uniqueness
2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the hydrazinecarbothioamide moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in various fields.
Properties
Molecular Formula |
C8H10N4O3S2 |
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Molecular Weight |
274.3 g/mol |
IUPAC Name |
[(3-sulfamoylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C8H10N4O3S2/c9-8(16)12-11-7(13)5-2-1-3-6(4-5)17(10,14)15/h1-4H,(H,11,13)(H3,9,12,16)(H2,10,14,15) |
InChI Key |
KERRQZVUYZLLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NNC(=S)N |
Origin of Product |
United States |
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